molecular formula C14H17NO B2772730 N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide CAS No. 2361646-13-9

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide

Cat. No.: B2772730
CAS No.: 2361646-13-9
M. Wt: 215.296
InChI Key: NQCDCGQDTFODGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a cyclobutyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide typically involves the coupling of 2-cyclobutylbenzylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enamide moiety to a single bond, forming a saturated amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, if the compound acts as an enzyme inhibitor, it may prevent the enzyme from catalyzing its reaction, thereby altering the metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Cyclohexylphenyl)methyl]prop-2-enamide
  • N-[(2-Cyclopentylphenyl)methyl]prop-2-enamide
  • N-[(2-Cycloheptylphenyl)methyl]prop-2-enamide

Uniqueness

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with larger or smaller cycloalkyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-cyclobutylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)15-10-12-6-3-4-9-13(12)11-7-5-8-11/h2-4,6,9,11H,1,5,7-8,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDCGQDTFODGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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